4-Methoxyphenyl 4-butoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl 4-butoxybenzoate is an organic compound with the molecular formula C18H18O4. It is a type of ester formed from the reaction between 4-methoxyphenol and 4-butoxybenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-butoxybenzoate typically involves the esterification reaction between 4-methoxyphenol and 4-butoxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and scalability of the production process. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 4-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxyphenyl 4-butoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxyphenyl 4-butoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 4-butoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in its boronic acid functionality.
4-Methoxyphenyl 4-(3-buten-1-yloxy)benzoate: Similar ester structure but with a different alkoxy group.
4-Methoxyphenyl 4-butoxybenzyl alcohol: Similar structure but with an alcohol group instead of an ester.
Uniqueness
4-Methoxyphenyl 4-butoxybenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its methoxy and butoxy groups contribute to its solubility and reactivity, making it suitable for various applications in research and industry .
Properties
CAS No. |
60127-36-8 |
---|---|
Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
(4-methoxyphenyl) 4-butoxybenzoate |
InChI |
InChI=1S/C18H20O4/c1-3-4-13-21-16-7-5-14(6-8-16)18(19)22-17-11-9-15(20-2)10-12-17/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
GOOWVBBDDIHPFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.